molecular formula C14H13F3N4O B11978172 N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(3-(trifluoromethyl)phenyl)urea CAS No. 302913-54-8

N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B11978172
CAS No.: 302913-54-8
M. Wt: 310.27 g/mol
InChI Key: ZGROCSCHBNPHLK-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(3-(trifluoromethyl)phenyl)urea (CAS RN: 302913-54-8) is a urea derivative with a molecular formula of C₁₄H₁₃F₃N₄O and a molecular weight of 310.28 g/mol . Its structure features a 4,6-dimethylpyrimidinyl group attached to one urea nitrogen and a 3-(trifluoromethyl)phenyl group on the other (Figure 1). The pyrimidine ring and trifluoromethyl substituent contribute to its physicochemical properties, such as enhanced thermal stability and lipophilicity, which are critical in agrochemical and pharmaceutical applications.

Properties

CAS No.

302913-54-8

Molecular Formula

C14H13F3N4O

Molecular Weight

310.27 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C14H13F3N4O/c1-8-6-9(2)19-12(18-8)21-13(22)20-11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H2,18,19,20,21,22)

InChI Key

ZGROCSCHBNPHLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidinyl or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Variation: Urea vs. Guanidine

Compound : N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[3-(trifluoromethyl)phenyl]guanidine (CAS RN: 94828-52-1)

  • Molecular Formula : C₁₄H₁₄F₃N₅
  • Molecular Weight : 309.29 g/mol
  • Key Difference : Replacement of the urea group (–NH–CO–NH–) with a guanidine group (–NH–C(=NH)–NH–).
  • Properties: Melting point = 152–153°C .

Comparison :

Property Target Urea Compound Guanidine Analog
Functional Group Urea Guanidine
Molecular Weight 310.28 g/mol 309.29 g/mol
Melting Point Not reported 152–153°C
Hydrogen Bonding Moderate (2 donors) High (3 donors)

Substituent Modifications on Pyrimidine and Phenyl Rings

Compound : 1-[4,6-Dimethyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-3-(3-fluoro-4-methylphenyl)urea (CAS RN: 1797291-11-2)

  • Molecular Formula : C₁₉H₂₂FN₅O
  • Key Differences :
    • Pyrimidine substituent: 2-(1-pyrrolidinyl) vs. 4,6-dimethyl in the target compound.
    • Phenyl substituent: 3-fluoro-4-methyl vs. 3-(trifluoromethyl).

Comparison :

Property Target Compound Pyrrolidinyl-Fluoro Analog
Pyrimidine Substituent 4,6-Dimethyl 2-(1-Pyrrolidinyl)
Phenyl Substituent 3-(Trifluoromethyl) 3-Fluoro-4-methyl
Molecular Weight 310.28 g/mol ~343.41 g/mol (estimated)

The pyrrolidinyl group introduces a bulky, electron-rich substituent, which may alter steric interactions and solubility. The trifluoromethyl group in the target compound enhances lipophilicity compared to the fluoro-methyl group .

Agrochemical Urea Derivatives

Compounds :

Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea)

  • Use: Herbicide .

Isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea)

  • Use: Herbicide .

Comparison :

Property Target Compound Fluometuron Isoproturon
Urea Substituents Pyrimidinyl + Aryl Dimethyl + Aryl Dimethyl + Aryl
Key Groups 4,6-Dimethylpyrimidinyl N,N-Dimethyl N,N-Dimethyl
Molecular Weight 310.28 g/mol 232.21 g/mol 206.28 g/mol

The target compound’s pyrimidinyl group replaces the simpler dimethyl substituents in fluometuron and isoproturon. This modification likely improves target specificity in biological systems due to the pyrimidine ring’s ability to engage in π-π stacking and hydrogen bonding .

Structural Isomers with Halogen Substituents

Compound : 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(2-pyrimidinyl)urea (CAS RN: 199803-95-7)

  • Molecular Formula : C₁₂H₈ClF₃N₄O
  • Molecular Weight : 316.67 g/mol
  • Key Differences :
    • Phenyl substituent: 2-chloro-5-(trifluoromethyl) vs. 3-(trifluoromethyl).
    • Pyrimidine substituent: Unsubstituted 2-pyrimidinyl vs. 4,6-dimethyl.

Comparison :

Property Target Compound Chloro-Trifluoromethyl Analog
Phenyl Substituent 3-(Trifluoromethyl) 2-Chloro-5-(trifluoromethyl)
Pyrimidine Substituent 4,6-Dimethyl Unsubstituted
Molecular Weight 310.28 g/mol 316.67 g/mol

The chloro substituent in the analog increases molecular weight and may influence electronic effects, while the 4,6-dimethyl groups in the target compound could enhance steric shielding of the urea group .

Research Findings and Implications

  • Thermal Stability : The guanidine analog’s higher melting point (152–153°C) suggests greater crystallinity compared to urea derivatives, though data for the target compound is lacking .
  • Bioactivity : Pyrimidinyl groups in the target compound may improve binding to enzyme active sites (e.g., kinase inhibitors) compared to simpler dimethyl ureas like fluometuron .
  • Lipophilicity : The trifluoromethyl group enhances membrane permeability, a trait shared with agrochemicals like teflubenzuron .

Biological Activity

N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(3-(trifluoromethyl)phenyl)urea is a synthetic compound belonging to the class of urea derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H12F3N3O
  • Molecular Weight : 295.2598 g/mol
  • IUPAC Name : this compound

The compound features a pyrimidine ring substituted with methyl groups and a trifluoromethylphenyl moiety, which may influence its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrimidinyl Moiety : This is achieved through condensation reactions starting from 4,6-dimethyl-2-pyrimidinamine.
  • Introduction of the Trifluoromethyl Phenyl Group : This is accomplished via nucleophilic aromatic substitution using 3-(trifluoromethyl)phenyl isocyanate.
  • Coupling Reaction : The final step involves coupling the intermediates to form the desired urea derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various signaling pathways within cells.

Antiproliferative Effects

Research indicates that derivatives related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar pyrimidine derivatives can inhibit cell proliferation by targeting specific kinases involved in cancer progression.

CompoundTargetIC50 Value (nM)
Compound AFGFR169.1 ± 19.8
Compound BFGFR22.0 ± 0.8
This compoundTBDTBD

Anti-inflammatory Activity

Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for COX-2 inhibition for related pyrimidine derivatives have been reported to be around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

  • In Vitro Studies : In a study examining the effects of pyrimidine derivatives on cancer cell lines, it was found that certain modifications enhanced their inhibitory potency against FGFR kinases, suggesting that structural variations significantly impact biological activity.
  • Animal Models : In vivo studies involving carrageenan-induced paw edema in rats showed that related pyrimidine compounds effectively reduced inflammation markers, indicating potential therapeutic applications for inflammatory diseases .

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